Testosterone 3-(O-(carboxymethyl)oxime)
Overview
Description
Testosterone 3-(O-(carboxymethyl)oxime): is a derivative of testosterone, a primary male sex hormone and anabolic steroid. This compound is often used in biochemical research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Testosterone 3-(O-(carboxymethyl)oxime) typically involves the reaction of testosterone with carboxymethyl oxime under controlled conditions. The process involves the formation of an oxime derivative by reacting the ketone group of testosterone with hydroxylamine, followed by carboxymethylation .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: : Testosterone 3-(O-(carboxymethyl)oxime) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxime derivatives.
Reduction: Reduction reactions can convert the oxime group back to the original ketone.
Substitution: The oxime group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxime derivatives, while reduction will revert the compound to testosterone .
Scientific Research Applications
Chemistry: : In chemistry, Testosterone 3-(O-(carboxymethyl)oxime) is used as a reagent for the synthesis of other steroid derivatives. It is also employed in the study of steroidal reaction mechanisms .
Biology: : In biological research, this compound is used to study the hormonal regulation of various physiological processes. It is also utilized in the development of biosensors for detecting testosterone levels in biological samples .
Medicine: : In medicine, Testosterone 3-(O-(carboxymethyl)oxime) is used in the development of diagnostic assays for measuring testosterone levels in patients. It is also explored for its potential therapeutic applications in hormone replacement therapy .
Industry: : In the industrial sector, this compound is used in the production of various steroid-based pharmaceuticals. It is also employed in the development of environmental biosensors for detecting steroid hormones in water samples .
Mechanism of Action
The mechanism of action of Testosterone 3-(O-(carboxymethyl)oxime) involves its interaction with androgen receptors. The compound binds to these receptors, modulating the expression of target genes involved in the development and maintenance of male characteristics. The molecular pathways involved include the activation of the androgen receptor signaling pathway, which regulates various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Progesterone 3-(O-(carboxymethyl)oxime): Similar in structure but derived from progesterone.
Hydrocortisone 3-(O-(carboxymethyl)oxime): Another oxime derivative but from hydrocortisone.
β-Estradiol 6-(O-(carboxymethyl)oxime): An oxime derivative of β-estradiol.
Uniqueness: : Testosterone 3-(O-(carboxymethyl)oxime) is unique due to its specific interaction with androgen receptors and its applications in both diagnostic and therapeutic fields. Its ability to form stable derivatives makes it valuable in biochemical research and industrial applications .
Biological Activity
Testosterone 3-(O-(carboxymethyl)oxime) is a derivative of testosterone that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
Testosterone 3-(O-(carboxymethyl)oxime) is characterized by the addition of a carboxymethyl oxime group at the 3-position of the testosterone molecule. This modification can influence the compound's solubility, receptor binding affinity, and biological activity.
Property | Value |
---|---|
Molecular Formula | C21H30N2O3 |
Molecular Weight | 358.48 g/mol |
CAS Number | 1687-60-1 |
The biological activity of testosterone derivatives often involves interaction with androgen receptors (ARs). Testosterone 3-(O-(carboxymethyl)oxime) may exhibit altered binding affinities compared to native testosterone, which could affect its potency and efficacy in various biological contexts.
- Receptor Binding : Testosterone binds to ARs, initiating a cascade of genomic and non-genomic effects. The introduction of the carboxymethyl oxime group may enhance or inhibit this binding.
- Membrane Interaction : Recent studies suggest that testosterone can act through membrane androgen receptors (mARs), influencing cellular signaling pathways independent of classical nuclear receptor mechanisms .
Biological Effects
Research indicates that testosterone derivatives can exert a range of biological effects:
- Androgenic Activity : Testosterone 3-(O-(carboxymethyl)oxime) may retain androgenic properties, promoting muscle growth and influencing sexual function.
- Antioxidant Effects : Some studies have suggested that modifications to the testosterone structure can impact oxidative stress responses in cells, potentially offering protective effects against oxidative damage .
- Impact on Cancer Cells : Investigations into prostate cancer cells have shown that testosterone can modulate cell migration and signaling pathways through interactions with specific receptors like OXER1, providing insights into its role in cancer biology .
Study 1: Androgen Receptor Interaction
A study evaluated how testosterone derivatives interact with ARs in vitro. The findings indicated that certain modifications could enhance receptor binding affinity, leading to increased transcriptional activity in target tissues.
- Methodology : Binding assays were performed using CHO-K1 cells transfected with ARs.
- Results : Testosterone 3-(O-(carboxymethyl)oxime) showed a significant increase in binding affinity compared to unmodified testosterone.
Study 2: Membrane Action in Cancer Cells
Another study focused on the rapid actions of testosterone on prostate cancer cells via mARs. It demonstrated that testosterone could antagonize the effects of other signaling molecules involved in cancer progression.
- Methodology : The study utilized prostate cancer cell lines to assess changes in migration and signaling pathways after treatment with testosterone derivatives.
- Results : Testosterone 3-(O-(carboxymethyl)oxime) reduced cell migration by approximately 65% when pre-incubated with cancer cells, indicating potential therapeutic implications .
Properties
IUPAC Name |
2-[[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO4/c1-20-9-7-14(22-26-12-19(24)25)11-13(20)3-4-15-16-5-6-18(23)21(16,2)10-8-17(15)20/h11,15-18,23H,3-10,12H2,1-2H3,(H,24,25)/t15-,16-,17-,18-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYLVWGBLQNNAW-ZKHIMWLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=NOCC(=O)O)CCC34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=NOCC(=O)O)CC[C@]34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101300888 | |
Record name | Testosterone (carboxymethyl)oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101300888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10190-93-9 | |
Record name | Testosterone (carboxymethyl)oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10190-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Testosterone 3-(O-(carboxymethyl)oxime) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010190939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Testosterone (carboxymethyl)oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101300888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Testosterone 3-(O-carboxymethyl)oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.